tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate
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Overview
Description
tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate: is an organic compound with the molecular formula C8H12N4O4 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate typically involves the reaction of 4-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-amino-1H-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 4-nitro-1H-pyrazole and tert-butyl alcohol.
Scientific Research Applications
Chemistry: tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are valuable in medicinal chemistry and materials science .
Biology: In biological research, this compound is used to study the effects of nitro and carbamate groups on biological activity. It can be used to synthesize bioactive molecules that target specific enzymes or receptors .
Medicine: They can be used to design new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The carbamate group can also participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- tert-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate
- tert-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate
- tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methylcarbamate
Comparison: tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate is unique due to the presence of both a nitro group and a carbamate group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the nitro group can undergo reduction to form reactive intermediates, while the carbamate group can participate in hydrogen bonding and other interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-(4-nitro-1H-pyrazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-6-5(12(14)15)4-9-11-6/h4H,1-3H3,(H2,9,10,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEICYKCOGCKQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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